
Fenipentol
概要
準備方法
合成ルートと反応条件
フェニペントールは、水素化ホウ素ナトリウム (NaBH₄) を還元剤として用いて、1-フェニルペンタン-1-オンを還元することにより合成できます。この反応は、通常、室温でエタノール溶媒中で行われます。 還元プロセスにより、ケトン基がヒドロキシル基に変換され、フェニペントールが生成されます。 .
工業的生産方法
フェニペントールの工業的生産には、同様の合成ルートが使用されますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために、大型反応器と最適化された反応条件の使用が含まれます。 生成物は、蒸留または再結晶技術によって精製され、目的の化合物が得られます。 .
化学反応の分析
反応の種類
フェニペントールは、次のようなさまざまな化学反応を起こします。
酸化: フェニペントールは、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの酸化剤を使用して、1-フェニルペンタン-1-オンに酸化できます。
還元: 前述のように、フェニペントールは、1-フェニルペンタン-1-オンの還元によって合成されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム (KMnO₄)。
還元: エタノール中の水素化ホウ素ナトリウム (NaBH₄)。
生成される主な生成物
酸化: 1-フェニルペンタン-1-オン。
還元: フェニペントール。
科学的研究の応用
作用機序
フェニペントールは、脳内の特定の神経伝達物質、特にガンマ-アミノ酪酸 (GABA) の活性を調節することで効果を発揮します。それは、GABA-A 受容体の正の協同的モジュレーターとして作用し、GABA に対する受容体の親和性を高めます。これにより、塩化物イオンの流入が増加し、ニューロンの過分極が起こり、過剰に発火する可能性が低くなります。 さらに、フェニペントールは電位依存性ナトリウムチャネルを阻害し、ニューロンの興奮性をさらに低下させます。 .
類似の化合物との比較
類似の化合物
1-フェニル-1-ブタノール: 類似の構造ですが、炭素鎖が短いです。
1-フェニル-1-ヘキサノール: 類似の構造ですが、炭素鎖が長いです。
ベンジルアルコール: フェニペントールに存在する追加の炭素鎖がありません。
ユニークさ
フェニペントールの胆汁分泌促進作用と抗てんかん作用のユニークな組み合わせは、他の類似の化合物とは一線を画しています。 GABA 作動性活性を調節し、ナトリウムチャネルを阻害する能力は、てんかんや関連する疾患の治療のための強力な候補となっています。 .
類似化合物との比較
Similar Compounds
1-Phenyl-1-butanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-hexanol: Similar structure but with a longer carbon chain.
Benzyl alcohol: Lacks the additional carbon chain present in fenipentol.
Uniqueness
This compound’s unique combination of choleretic and antiepileptic properties sets it apart from other similar compounds. Its ability to modulate GABAergic activity and inhibit sodium channels makes it a potent candidate for treating epilepsy and related disorders .
生物活性
Fenipentol, a compound with the chemical identifier 583-03-9, has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound is primarily recognized as a choleretic agent , which promotes bile secretion from the liver. This property is crucial for enhancing digestion and treating certain liver disorders. Additionally, studies have indicated its potential effects on metabolic processes and interactions with various enzymes within biological systems.
Choleretic Effects
This compound's mode of action involves stimulating the release of hormones such as secretin and gastrin, which are pivotal in regulating pancreatic secretions. This leads to an increased output of pancreatic juice and protein synthesis in experimental models, particularly in rats.
Interaction with GABA Receptors
At a molecular level, this compound acts as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the receptor's affinity for gamma-Aminobutyric acid (GABA), a neurotransmitter that plays a vital role in reducing neuronal excitability. The implications of this mechanism suggest potential applications in treating neurological disorders.
Pharmacokinetics
This compound is administered orally and exhibits significant bioavailability. Its pharmacokinetic profile indicates effective absorption and distribution within biological systems, allowing it to exert its effects on various cellular processes.
Experimental Studies
Several studies have explored this compound's biological activity:
- Choleretic Activity : In animal models, this compound significantly increased bile flow and enhanced digestive enzyme secretion, demonstrating its utility in liver function enhancement.
- Neuropharmacological Effects : Research has shown that this compound can modulate neurotransmitter levels, particularly in conditions characterized by altered GABAergic signaling. This suggests potential therapeutic roles in epilepsy and anxiety disorders.
Comparative Studies
A comparative analysis was conducted to evaluate this compound against other choleretic agents. The results indicated that while this compound effectively promotes bile secretion, it may offer additional benefits through its neuroactive properties, setting it apart from traditional agents used solely for digestive purposes.
Data Tables
Study Focus | Model Used | Key Findings |
---|---|---|
Choleretic Activity | Rat model | Increased bile flow; enhanced pancreatic secretions |
Neuropharmacological | In vitro neuronal cultures | Modulated GABA levels; reduced neuronal excitability |
Metabolic Interactions | Various enzyme assays | Interacted with hepatic enzymes; influenced metabolism |
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Fenipentol, and how can researchers design experiments to validate these mechanisms?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: In vitro cell lines or animal models (e.g., murine hepatocytes).
- Intervention: this compound administration at varying concentrations.
- Comparison: Control groups treated with placebo or analogous compounds.
- Outcome: Quantify biomarkers (e.g., enzyme activity via spectrophotometry) or transcriptional changes (RNA-seq).
- Time: Acute (24–72 hours) vs. chronic (≥7 days) exposure.
- Validate mechanisms using dose-response assays and knockout models to isolate target pathways .
Q. What experimental protocols are recommended for assessing this compound’s efficacy in preclinical models?
- Methodological Answer :
- In vitro : Use high-throughput screening (HTS) to evaluate IC₅₀/EC₅₀ values. Include positive/negative controls and triplicate replicates to minimize batch effects.
- In vivo : Apply randomized block designs to account for biological variability. Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) and toxicity (histopathology, serum ALT/AST levels).
- Reference standardized guidelines for compound characterization (e.g., purity ≥95% via HPLC) and ethical approvals for animal studies .
Q. How can researchers formulate a focused research question on this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible: Use computational tools (e.g., molecular docking) to predict binding affinities.
- Novel: Compare this compound’s SAR with understudied analogs.
- Relevant: Link findings to therapeutic gaps (e.g., drug resistance in target diseases).
- Example: “How do substituent modifications at the C3 position of this compound affect its inhibition of cytochrome P450 isoforms?” .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis:
- Data Extraction: Tabulate variables (e.g., bioavailability, clearance) and study conditions (species, dosage).
- Bias Assessment: Use tools like ROB-2 for risk of bias evaluation.
- Sensitivity Analysis: Stratify by administration route (oral vs. IV) or formulation (nanoparticles vs. free compound).
- Report discrepancies using PRISMA guidelines and propose validation experiments (e.g., cross-laboratory reproducibility trials) .
Q. What methodologies are optimal for integrating multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer :
- Experimental Design : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) in treated vs. untreated models.
- Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to identify convergent pathways.
- Validation : Apply CRISPR-Cas9 to silence candidate genes and assess phenotypic rescue.
- Example: “Does this compound-induced lipid accumulation in hepatocytes correlate with PPARγ activation, and how does this intersect with mitochondrial dysfunction markers?” .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Model Selection : Use a four-parameter logistic (4PL) curve for sigmoidal data or Bayesian hierarchical models for heterogeneous datasets.
- Outlier Management : Apply Grubbs’ test or robust regression (e.g., RANSAC).
- Software : Implement in R (drc package) or Python (SciPy).
- Report 95% confidence intervals and goodness-of-fit metrics (e.g., R², AIC) .
Q. How can researchers employ machine learning to predict this compound’s off-target interactions?
- Methodological Answer :
- Data Curation : Compile a database of this compound’s known targets (ChEMBL, PubChem) and physicochemical properties (logP, polar surface area).
- Model Training : Use graph neural networks (GNNs) or random forests to predict binding affinities.
- Validation : Perform in vitro binding assays (SPR, ITC) for top-predicted targets.
- Address overfitting via k-fold cross-validation .
Q. Data Presentation and Reproducibility
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Documentation : Provide step-by-step synthesis details (catalysts, temperatures, yields) in supplementary materials.
- Quality Control : Include NMR, HRMS, and chromatographic purity data for all batches.
- Collaborative Validation : Share protocols via platforms like Protocols.io and invite third-party replication .
Table 1 : Key Parameters for this compound Synthesis Reproducibility
Parameter | Specification | Validation Method |
---|---|---|
Purity | ≥95% (HPLC) | Area-under-curve (AUC) |
Solvent Residuals | ≤0.1% (ICH guidelines) | GC-MS |
Crystal Polymorphism | Consistent with reference standards | XRD |
特性
IUPAC Name |
1-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
Record name | Fenipentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
Record name | 1-Phenyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenipentol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fenipentol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, .alpha.-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenipentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenipentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。